4-(2-Hydroxypropan-2-yl)benzoic acid
Overview
Description
4-(2-Hydroxypropan-2-yl)benzoic acid is a versatile organic compound with the molecular formula C10H12O3. It is known for its unique properties and is widely used in various scientific research applications, including drug development, organic synthesis, and polymer chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(2-Hydroxypropan-2-yl)benzoic acid is microbial communities, particularly bacteria . These microorganisms play a crucial role in the degradation of this compound . The compound can be readily metabolized by many microbial communities, and strains capable of degrading it have been isolated from various environments .
Mode of Action
The compound interacts with its microbial targets, leading to its degradation . The degradation of this compound in the environment is mainly due to bacterial metabolism . The activities of fungi and algae in its degradation are also discussed .
Biochemical Pathways
The degradation of this compound under aerobic conditions has been studied extensively, and several degradation pathways have been proposed . The metabolites produced during degradation include 4-(2-hydroxypropan-2-yl)phenol, 4-(prop-1-en-2-yl)phenol, 1-(4-hydroxyphenyl)ethanone, 4-hydroxybenzaldehyde, benzoic acid, 2-hydroxypropanoic acid, and 2-methylbutanoic acid .
Result of Action
The result of the action of this compound is its degradation into several metabolites . These metabolites are the result of the compound’s interaction with its microbial targets .
Action Environment
The efficiency of the degradation of this compound can be influenced by various environmental factors . The composition and adaptation of the microbial community to the compound’s presence play a role, as well as other environmental factors . The compound can be degraded in various environments, including water, soil, and biomass from wastewater treatment systems .
Biochemical Analysis
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Biochemical Properties
4-(2-Hydroxypropan-2-yl)benzoic acid can be metabolized by many microbial communities . It has been observed that this compound interacts with various enzymes and proteins during its degradation process . The nature of these interactions is primarily metabolic, leading to the production of several intermediates .
Cellular Effects
The effects of this compound on cells are largely dependent on its metabolic breakdown. As it is metabolized, it influences cell function by interacting with various cellular pathways
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its metabolic breakdown. It exerts its effects at the molecular level through binding interactions with enzymes involved in its metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on its stability and degradation over time. While specific long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented, it is known that the compound can be readily metabolized by microbial communities .
Metabolic Pathways
This compound is involved in several metabolic pathways as it is broken down by microbial communities . It interacts with various enzymes during this process, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl or carboxyl groups.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted phenols. These products are valuable intermediates in organic synthesis and drug development .
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)benzoic acid is widely used in scientific research due to its unique properties. Some of its key applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
4-(2-Hydroxypropan-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(2-Hydroxypropan-2-yl)phenol: This compound shares a similar structure but lacks the carboxyl group, resulting in different chemical properties and reactivity.
4-Isopropylphenol: Another related compound, which has an isopropyl group instead of the hydroxypropan-2-yl group, leading to variations in its applications and effects.
Benzoic acid: While structurally simpler, benzoic acid serves as a fundamental building block in organic synthesis and has distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZJKUFAVHARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280288 | |
Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-50-5 | |
Record name | 3609-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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